molecular formula C6H8BrClN2 B028958 3-Bromophenylhydrazine hydrochloride CAS No. 27246-81-7

3-Bromophenylhydrazine hydrochloride

Cat. No. B028958
CAS RN: 27246-81-7
M. Wt: 223.5 g/mol
InChI Key: RPYIPFXHIKXRKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-bromophenylhydrazine hydrochloride often involves scalable and oxidant- and metal-free methods, starting from inexpensive materials. For example, 3-bromo-1,2,4,5-tetrazine, a compound with similar reactivity, is synthesized for applications in chemoselective protein labeling, showcasing the potential for creating functionalized derivatives of 3-bromophenylhydrazine hydrochloride for biorthogonal reactions (Ros et al., 2020). Another example includes the preparation of 5-bromo-2-methyl phenylhydrazine hydrochloride through a series of reactions starting from p-toluidines, highlighting a process suitable for large-scale production (Liao Ben-ren, 2010).

Molecular Structure Analysis

The molecular structure of bromo hydrazine derivatives, including those similar to 3-bromophenylhydrazine hydrochloride, can be characterized by various spectroscopic techniques. Studies involving Density Functional Theory (DFT) calculations, crystallographic investigations, and Hirshfeld surface analysis have been conducted to understand the electronic structure, molecular geometry, and intermolecular interactions of such compounds (Lalvani et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of 3-bromophenylhydrazine derivatives allows for a variety of chemical transformations. For example, cyclocondensation reactions with differently substituted heteroatoms under mild conditions have been observed, leading to the chemoselective labeling of proteins. This demonstrates the compound's versatility in synthetic organic chemistry and bioconjugation applications (Ros et al., 2020).

Safety And Hazards

3-Bromophenylhydrazine hydrochloride is considered hazardous. It may cause respiratory irritation and causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands and any exposed skin thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(3-bromophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2.ClH/c7-5-2-1-3-6(4-5)9-8;/h1-4,9H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYIPFXHIKXRKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181701
Record name Hydrazine, (m-bromophenyl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromophenylhydrazine hydrochloride

CAS RN

27246-81-7
Record name 3-Bromophenylhydrazine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27246-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, (m-bromophenyl)-, monohydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazine, (m-bromophenyl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromophenylhydrazine hydrochloride
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Synthesis routes and methods

Procedure details

To a solution of 3-bromoaniline (17 g, 0.1 mol) in conc. HCl (200 mL) was added an aqueous solution (20 mL) of NaNO2 (7 g, 0.1 mol) at 0° C. and the resulting mixture was stirred for 1 h. A solution of SnCl2.2H2O (45 g, 0.2 mmol) in conc. HCl (500 mL) was then added at 0° C. The reaction solution was stirred for 2 h at RT. The precipitate was filtered and washed with EtOH and ether to yield (3-bromophenyl)hydrazine hydrochloride as a white solid, which was used for the next reaction without further purification
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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